![molecular formula C18H10ClFN2S2 B2803728 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670269-94-0](/img/structure/B2803728.png)

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been used in the synthesis of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents . It has also been incorporated into iridium(III) complexes for efficient orange-to-yellow electroluminescence with low efficiency roll-off .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

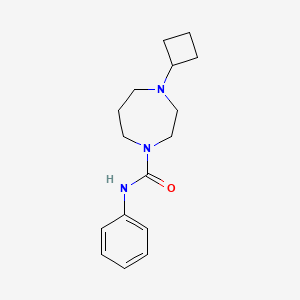

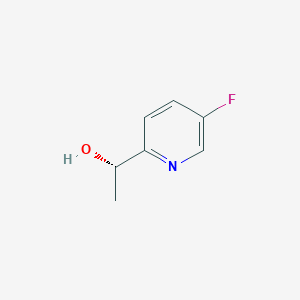

The molecular structure of “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is complex, with a thieno[2,3-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that certain moieties are beneficial for improving the antitumor activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions contribute to the formation of the thieno[2,3-d]pyrimidine ring and the attached substituents.Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex molecule that has been explored in various scientific contexts, particularly in organic chemistry and pharmaceutical research. One study focuses on the synthesis of substituted thienopyrimidines, a category that includes compounds like 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. This synthesis involves multiple steps, including treatment with ethyl cynoacetate and chloroformate, followed by cyclisation and nucleophilic substitution reactions (More et al., 2013). Another study presents the crystal structure of a related molecule, providing insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Li et al., 2007).

Biological Activities

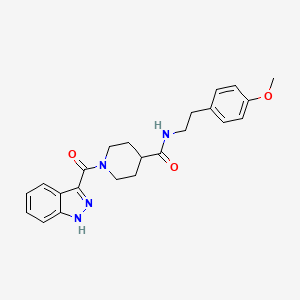

Thienopyrimidine derivatives, including 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, have been studied for their potential biological activities. For instance, some thienopyrimidine derivatives have been investigated as antimicrobial and anti-inflammatory agents, indicating a wide range of possible applications in medicinal chemistry (Tolba et al., 2018). Another research area involves the synthesis of various thieno[2,3-d]pyrimidine derivatives with potential anticonvulsive activities, highlighting the pharmaceutical significance of these compounds (Mkrtchyan et al., 1998).

Advanced Synthesis Techniques

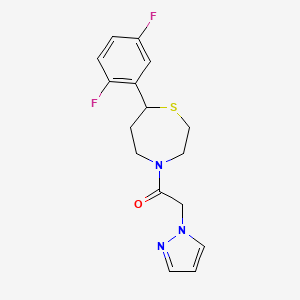

Recent advancements in synthetic techniques have also been applied to compounds like 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. A study showcases the use of microwave-assisted synthesis for creating 2-aminothiophene-3-carboxylic acid derivatives, a precursor to thieno[2,3-d]pyrimidines. This method offers advantages such as reduced reaction time and simplified purification processes, making it an efficient approach for synthesizing these complex molecules (Hesse et al., 2007).

Orientations Futures

The future directions for research on “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” could include further exploration of its potential applications in medicine and materials science. For instance, its use as an antitumor agent and in organic light-emitting diodes suggests promising avenues for future research.

Mécanisme D'action

Target of Action

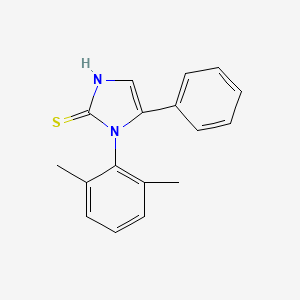

The primary target of the compound “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with cancer progression when overexpressed or mutated .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression.

Biochemical Pathways

The inhibition of EZH2 affects various biochemical pathways involved in cell proliferation and survival . This can lead to the induction of apoptosis (cell death) and inhibition of cell migration, particularly in cancer cells . The exact pathways affected by this compound and their downstream effects are still under investigation .

Pharmacokinetics

The compound has shown promising antitumor activity against several cancer cell lines, suggesting it may have favorable bioavailability .

Result of Action

The compound’s action results in significant effects on cell morphology, particularly in lymphoma cells . It induces apoptosis in a concentration-dependent manner and inhibits cell migration . These effects suggest that the compound could be a potent antitumor agent .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN2S2/c19-12-3-7-14(8-4-12)24-18-16-15(9-23-17(16)21-10-22-18)11-1-5-13(20)6-2-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLLEVHOORWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)